2,4-Dinitro-6-phenylphenol
Description
2,4-Dinitro-6-phenylphenol is a nitrophenol derivative characterized by a phenyl group (-C₆H₅) substituted at the 6-position of the phenolic ring, alongside nitro groups (-NO₂) at the 2- and 4-positions. These compounds are typically used as intermediates in organic synthesis, pesticides, or herbicides, leveraging their electron-withdrawing nitro groups to enhance reactivity and biological activity .
Properties
CAS No. |
731-92-0 |
|---|---|
Molecular Formula |
C12H8N2O5 |
Molecular Weight |
260.20 g/mol |
IUPAC Name |
2,4-dinitro-6-phenylphenol |
InChI |
InChI=1S/C12H8N2O5/c15-12-10(8-4-2-1-3-5-8)6-9(13(16)17)7-11(12)14(18)19/h1-7,15H |
InChI Key |
HXNGWMWUICJCDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
Herbicide and Pesticide Use
2,4-Dinitro-6-phenylphenol has been identified as a potential herbicide and pesticide. Its effectiveness in controlling specific pests and weeds makes it valuable in agricultural settings. Research indicates that when used with safening agents, the phytotoxicity can be reduced, allowing for higher application rates without damaging sensitive crops such as cucurbits and certain fruits . This advancement enables the use of dinitrophenols in formulations that were previously deemed harmful to plants.
Miticidal Activity
Studies have shown that derivatives of phenylphenol, including this compound, exhibit miticidal properties against pests like Tetranychus telarius (spider mites). This effectiveness varies based on the structure and substituents of the phenolic compounds tested .
Industrial Applications
Chemical Intermediate
this compound serves as an important intermediate in the synthesis of various chemical products. It is utilized in the production of dyes, pharmaceuticals, and other organic compounds. Its role as an intermediate allows for the development of more complex molecules used in different industries .
Laboratory Reagent
In laboratory settings, this compound is often used as a reagent for various chemical reactions. Its properties make it suitable for applications in analytical chemistry where it can act as an indicator or a component in titrations .
Toxicological Studies
Oxidative Phosphorylation Studies
Research has indicated that this compound affects oxidative phosphorylation processes in mitochondria. It has been shown to uncouple oxidative phosphorylation, which can lead to increased ATPase activity. This property is significant for understanding its toxicological effects on both animals and insects .
Table 1: Applications of this compound
Case Study: Miticidal Activity Evaluation
A study evaluated the miticidal activity of several phenolic compounds against spider mites. Among 34 tested compounds, this compound showed significant efficacy, particularly influenced by its substituent groups. This finding highlights its potential use in pest management strategies within agriculture .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
- Electron-Withdrawing Effects: Nitro groups at the 2- and 4-positions enhance acidity (pKa ~4–5), making these compounds stronger acids than unsubstituted phenol (pKa ~10) .
- Substituent Impact : Larger substituents (e.g., sec-butyl or cyclohexyl) increase lipophilicity, enhancing membrane permeability and pesticidal activity .
Physicochemical Properties
Table 2: Thermal and Solubility Data
| Compound Name | Melting Point (°C) | Water Solubility (mg/L) | LogP (Octanol-Water) |
|---|---|---|---|
| 2,4-Dinitro-6-methylphenol | 86–88 | 1,200 | 2.45 |
| 2,4-Dinitro-6-chlorophenol | 105–107 | 890 | 2.78 |
| 2,4-Dinitro-6-sec-butylphenol | 133–135 | 52 | 3.92 |
| 2-Cyclohexyl-4,6-dinitrophenol | 145–147 | 38 | 4.15 |
Table 3: Hazard Classification
Notes:
- DNOC: High acute toxicity (LD₅₀ oral rat = 25–50 mg/kg) due to mitochondrial uncoupling effects .
- Dinoseb: Banned in the 1980s due to teratogenicity and groundwater contamination risks .
Preparation Methods
Patent-Based Two-Step Synthesis
A Chinese patent (CN103787889A) outlines an industrially scalable method involving sulfonation followed by nitration:
Step 1: Sulfonation
-
Sulfuric acid (98%) is heated to 110°C in a reactor.
-
Phenol is added gradually, and the mixture is heated to 130–140°C for 180 minutes.
-
The resulting sulfonated intermediate is cooled to 20°C.
Step 2: Nitration
-
Nitric acid (68%) is introduced, and the temperature is raised to 40–50°C for 24 hours.
-
Subsequent heating to 90°C for 40 minutes completes nitration.
This method achieves high purity (>98%) with a total reaction time of 26.5 hours. The sulfonation step enhances phenol’s reactivity by introducing electron-withdrawing sulfonic acid groups, directing nitration to the ortho and para positions relative to the hydroxyl group.
Process Optimization and Yield Considerations
Key variables influencing yield include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Sulfonation Temperature | 130–140°C | ↑ 15–20% |
| Nitration Time | 24–26 hours | ↑ 8–12% |
| Nitric Acid Concentration | 65–70% | Prevents over-oxidation |
Prolonged nitration beyond 26 hours promotes decomposition, reducing yields by 5–7% per additional hour.
Purification and Characterization
Recrystallization Techniques
Crude 2,4-dinitro-6-phenylphenol is purified via sequential recrystallization:
Spectroscopic Validation
-
IR Spectroscopy : Strong absorptions at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitration.
-
¹H NMR : Aromatic protons resonate as a multiplet at δ 7.8–8.2 ppm, with the phenolic -OH proton at δ 12.1 ppm (DMSO-d₆).
Comparative Analysis of Methods
| Method | Yield | Purity | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Brominated Precursor | 47% | 95% | 12.50 | Low |
| Sulfonation-Nitration | 68% | 98% | 3.80 | High |
The sulfonation-nitration route offers superior cost-efficiency and scalability, making it preferable for industrial production. However, the bromination method provides higher regioselectivity for laboratory-scale synthesis requiring precise substitution patterns .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2,4-dinitro-6-phenylphenol?
Answer:
The synthesis typically involves nitration and substitution reactions . For structurally similar nitro-phenolic compounds (e.g., 2,4-dinitrophenol), a stepwise nitration of phenol derivatives is employed. First, introduce the phenyl group at position 6 via Friedel-Crafts alkylation or coupling reactions. Subsequent nitration at positions 2 and 4 requires controlled conditions (e.g., mixed nitric-sulfuric acid at 0–5°C) to avoid over-nitration or decomposition. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- Spectroscopy :
- Chromatography :
- Elemental Analysis : Verify C, H, N, O ratios to confirm stoichiometry .
Basic: How should researchers handle stability and storage challenges for nitro-phenolic compounds?
Answer:
this compound is likely shock- and heat-sensitive due to nitro groups. Recommendations:
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C, away from light.
- Handling : Use anti-static equipment and avoid friction. Safety codes (e.g., D:1340 in ) suggest classifying it as a hazardous solid, requiring PPE (gloves, face shields) .
- Decomposition Monitoring : Regular TGA/DSC analysis to assess thermal stability thresholds .
Advanced: How can mechanistic studies elucidate the reactivity of nitro groups in this compound?
Answer:
Advanced approaches include:
- Kinetic Isotope Effects (KIE) : Use deuterated analogs (e.g., deuterated phenyl groups, as in ) to study nitration/denitration pathways .
- Computational Modeling : DFT calculations to map electron density and predict sites for electrophilic attack.
- Controlled Nitration Experiments : Vary reaction time/temperature to isolate intermediates (e.g., mono-nitro derivatives) and analyze via LC-MS .
Advanced: How to resolve contradictions in spectroscopic data for nitro-phenolic derivatives?
Answer:
Contradictions often arise from impurities or tautomerism. Mitigation strategies:
- Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to confirm structure.
- pH-Dependent Studies : Assess phenolic O–H proton behavior in different solvents (DMSO vs. CDCl₃) to identify tautomeric shifts .
- High-Resolution Mass Spectrometry (HR-MS) : Rule out isobaric interferences or adducts .
Advanced: What experimental designs are optimal for studying decomposition pathways of this compound?
Answer:
- Thermogravimetric Analysis (TGA) : Track mass loss under controlled heating (5–10°C/min) to identify decomposition stages.
- Gas Evolution Monitoring : Use FT-IR or GC-MS to detect NO₂ or CO₂ release during pyrolysis.
- Accelerated Aging Studies : Expose samples to elevated humidity/temperature and analyze degradation products via HPLC .
Advanced: How to address discrepancies in bioactivity data for nitro-phenolic compounds?
Answer:
- Dose-Response Reproducibility : Conduct triplicate assays (e.g., antimicrobial MIC tests) with internal standards.
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites vs. parent compound contributions.
- Cellular Uptake Studies : Fluorescent tagging (e.g., dansyl derivatives) to correlate bioactivity with intracellular concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
